2-[[Amino(nitramido)methylidene]amino]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[Amino(nitramido)methylidene]amino]ethyl acetate is a complex organic compound with significant potential in various scientific fields It is characterized by its unique structure, which includes an amino group, a nitramido group, and an ethyl acetate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[Amino(nitramido)methylidene]amino]ethyl acetate typically involves the reaction of ethyl acetate with amino and nitramido precursors under controlled conditions. One common method involves the condensation of ethyl acetate with an amino-nitramido intermediate, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[[Amino(nitramido)methylidene]amino]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino or nitramido groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-[[Amino(nitramido)methylidene]amino]ethyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[[Amino(nitramido)methylidene]amino]ethyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[[Amino(nitramido)methylidene]amino]acetic acid: Similar structure but with an acetic acid moiety instead of ethyl acetate.
N-cyanoacetamides: Share the cyano and amide functional groups, used in heterocyclic synthesis.
Uniqueness
Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest .
Eigenschaften
CAS-Nummer |
6276-56-8 |
---|---|
Molekularformel |
C5H10N4O4 |
Molekulargewicht |
190.16 g/mol |
IUPAC-Name |
2-[[amino(nitramido)methylidene]amino]ethyl acetate |
InChI |
InChI=1S/C5H10N4O4/c1-4(10)13-3-2-7-5(6)8-9(11)12/h2-3H2,1H3,(H3,6,7,8) |
InChI-Schlüssel |
SLIZXRKCXMBGQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCN=C(N)N[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.